molecular formula C13H10N4O2 B1628456 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide CAS No. 864685-39-2

2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide

Cat. No. B1628456
CAS RN: 864685-39-2
M. Wt: 254.24 g/mol
InChI Key: ZKCPEIGGOQUNFN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in a variety of research studies.

Scientific Research Applications

Synthesis and Antibacterial Applications

Rahmouni et al. (2014) explored the synthesis of new pyrazolopyrimidine derivatives with significant antibacterial activity. The study demonstrates the potential of these compounds, which are structurally related to 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide, in developing antibacterial agents Rahmouni et al., 2014.

Targeting DNA Sequences

Research by Sasaki et al. (2006) and others has demonstrated the ability of pyrrole-imidazole polyamides, which can be structurally related to the query compound, to specifically target double-stranded DNA sequences. These compounds have shown potential as antitumor drugs capable of targeting specific DNA sequences, such as human telomere repeat sequences Sasaki et al., 2006.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s interaction with COX-2 inhibits the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been observed to induce cell cycle arrest at the G2/M phase, which can inhibit cell proliferation . This compound also affects cell signaling pathways, particularly those involved in inflammation and cancer progression . By modulating gene expression and cellular metabolism, this compound can alter the behavior of various cell types, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can interact with DNA, potentially affecting gene expression and leading to changes in cellular function . The inhibition of COX-2 and modulation of gene expression are key aspects of the molecular mechanism of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable, with a predicted melting point of 229.96°C and a boiling point of 537.17°C . Over time, its inhibitory effects on COX-2 and other enzymes remain consistent, although long-term studies are needed to fully understand its degradation and potential long-term impacts on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including liver and kidney damage . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .

properties

IUPAC Name

2-hydroxy-5-imidazo[1,2-a]pyrimidin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-12(19)9-6-8(2-3-11(9)18)10-7-17-5-1-4-15-13(17)16-10/h1-7,18H,(H2,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCPEIGGOQUNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC(=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590182
Record name 2-Hydroxy-5-(imidazo[1,2-a]pyrimidin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864685-39-2
Record name 2-Hydroxy-5-(imidazo[1,2-a]pyrimidin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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